molecular formula C16H14ClN5O2 B11324554 2-(2-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(2-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11324554
M. Wt: 343.77 g/mol
InChI Key: QRPYRXCOESAZOK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is an organic compound with a complex structure that includes a chlorophenoxy group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a tetrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the tetrazole ring.

    4-(2-Chlorophenoxy)butanoic acid: Another analog with a longer carbon chain.

    2-(4-Chlorophenoxy)-N-phenylacetamide: Similar structure but with different substituents.

Uniqueness

2-(2-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both the chlorophenoxy group and the tetrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions and applications in various fields.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H14ClN5O2/c1-11(24-15-5-3-2-4-14(15)17)16(23)19-12-6-8-13(9-7-12)22-10-18-20-21-22/h2-11H,1H3,(H,19,23)

InChI Key

QRPYRXCOESAZOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3Cl

Origin of Product

United States

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